[3-(Trifluoromethyl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Trifluoromethyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group at the 3-position and a hydroxymethyl group at the 4-position. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the hydrogenation of fluorinated pyridines using suitable catalysts . Another approach involves multicomponent reactions that allow for the efficient construction of the piperidine ring with desired substituents .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using cobalt, ruthenium, or nickel-based nanocatalysts . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: [3-(Trifluoromethyl)piperidin-4-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, [3-(Trifluoromethyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry as a potential antiviral agent. It has been used in the design and synthesis of novel antiviral compounds that exhibit activity against various viruses, including influenza and herpes simplex virus . Additionally, it is being explored for its potential use in the treatment of other diseases due to its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of various active ingredients .
Mechanism of Action
The mechanism of action of [3-(Trifluoromethyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
[3-(Trifluoromethyl)piperidin-1-yl]sulfonyl derivatives: These compounds also feature a trifluoromethyl group and a piperidine ring but differ in their additional substituents, which can alter their biological activities.
Fluorinated pyridines: These compounds share the trifluoromethyl group but have a pyridine ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness: [3-(Trifluoromethyl)piperidin-4-yl]methanol is unique due to the presence of both trifluoromethyl and hydroxymethyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H12F3NO |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
[3-(trifluoromethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6-3-11-2-1-5(6)4-12/h5-6,11-12H,1-4H2 |
InChI Key |
MRSVGXPIIQONNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.